molecular formula C11H15NO3 B8626365 4-Butoxy-1-methyl-2-nitrobenzene

4-Butoxy-1-methyl-2-nitrobenzene

Cat. No. B8626365
M. Wt: 209.24 g/mol
InChI Key: LXZWLFHZLFKABI-UHFFFAOYSA-N
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Patent
US08828991B2

Procedure details

A mixture of 4-methyl-3-nitrophenol (10.0 g), butyl bromide (9.4 g), sodium carbonate (6.9 g) and DMF (50 mL) was heated at 80° C. for 7 hours. The cooled reaction solution was diluted with MTBE and washed twice each with water and sodium hydroxide solution. The organic phase was dried and concentrated. The product with the molecular weight of 209.25 (C11H15NO3) was obtained in this way; MS (ESI): 210 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12](Br)[CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[Na+].[Na+].CN(C=O)C>CC(OC)(C)C>[CH2:12]([O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1)[CH2:13][CH2:14][CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
9.4 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
WASH
Type
WASH
Details
washed twice each with water and sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 209.25 (C11H15NO3) was obtained in this way

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC(=C(C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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